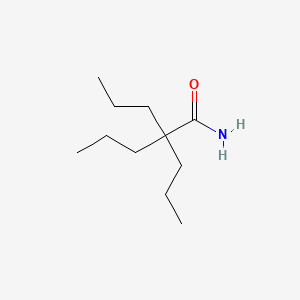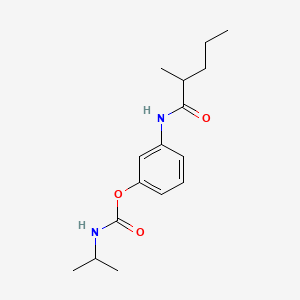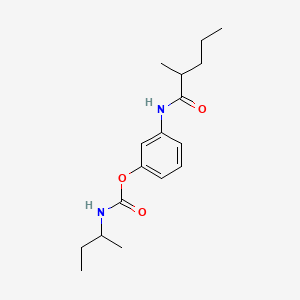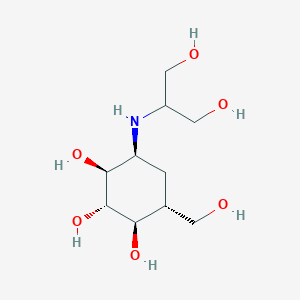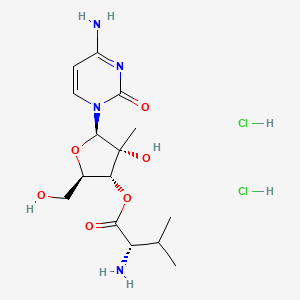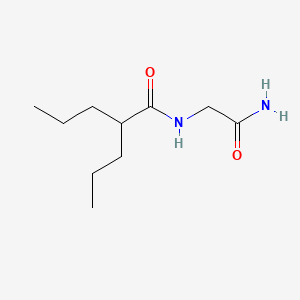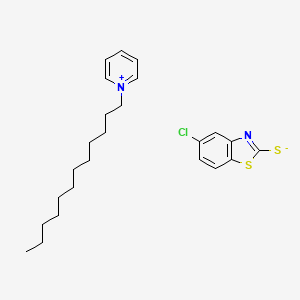
4,5-二氢-3-苯基-5-异恶唑乙酸
概述
描述
科学研究应用
VGX-1027具有广泛的科学研究应用,包括:
化学: 它被用作研究异噁唑化学及其反应性的模型化合物。
生物学: VGX-1027用于研究Toll样受体在免疫反应和炎症中的作用。
作用机制
VGX-1027通过阻断Toll样受体TLR2、TLR4和TLR6的下游信号传导发挥其作用。 这种抑制减少了促炎细胞因子的产生,包括白细胞介素和肿瘤坏死因子-α . 所涉及的分子靶点和途径包括免疫细胞活化的调节和炎症性抗原呈递的抑制 .
安全和危害
生化分析
Biochemical Properties
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ by interfering with the signaling pathways of toll-like receptors (TLR) 2/6 and TLR 4 on macrophages . This interaction reduces the secretion of these cytokines, thereby modulating the immune response and reducing inflammation.
Cellular Effects
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of CD4+CD25- T cells in response to bacterial antigens . Additionally, this compound enhances cell survival by interfering with the toxic effects of cytokines on cells. It also prevents the death of pancreatic islet cells induced by IL-1β and IFN-γ, highlighting its potential in protecting cells from immune-mediated damage .
Molecular Mechanism
The molecular mechanism of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid involves its binding interactions with biomolecules and its ability to modulate gene expression. This compound inhibits the secretion of pro-inflammatory cytokines by interfering with the signaling pathways of TLR 2/6 and TLR 4 on macrophages . It also reduces the accumulation of nitrites and enhances cell survival by mitigating the toxic effects of cytokines . These actions contribute to its immunomodulatory effects and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid have been observed to change over time. The compound is stable when stored in DMSO at -20°C for up to three months . Long-term studies have shown that it can prevent the development of spontaneous type 1 diabetes in NOD mice and reduce the clinical signs of diabetes induced by multiple low doses of streptozotocin . These findings suggest that the compound maintains its efficacy over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid vary with different dosages in animal models. In NOD mice, the compound has been shown to prevent the development of type 1 diabetes at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. In models of systemic lupus erythematosus (SLE), the compound improved disease symptoms and increased survival rates, further demonstrating its potential in treating autoimmune diseases .
Metabolic Pathways
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s immunomodulatory effects are mediated through its interactions with TLR signaling pathways, which play a critical role in immune responses . These interactions influence metabolic flux and the levels of metabolites involved in inflammation and immune regulation.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its immunomodulatory effects . The compound’s ability to modulate immune responses is dependent on its distribution within specific tissues and cells.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate sites within cells, contributing to its immunomodulatory properties.
准备方法
VGX-1027的合成涉及异噁唑环的形成,这是该化合物的一个关键结构组成部分。合成路线通常包括以下步骤:
异噁唑环的形成: 这涉及在特定反应条件下适当前体的环化。
苯基的引入: 苯基通过取代反应引入。
乙酸衍生物的形成: 最后一步涉及乙酸衍生物的形成,从而完成VGX-1027的合成.
VGX-1027的工业生产方法可能涉及对这些合成步骤进行优化,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
VGX-1027会经历各种化学反应,包括:
氧化: VGX-1027可以进行氧化反应,这可能涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: VGX-1027的还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
VGX-1027在同时调节多种Toll样受体方面独树一帜。类似的化合物包括:
TLR4抑制剂: 如TAK-242和Eritoran,它们专门针对TLR4。
异噁唑衍生物: 其他具有免疫调节特性的异噁唑衍生物,如来氟米特
VGX-1027由于其对多种Toll样受体的广谱活性而脱颖而出,使其成为研究和潜在治疗应用的多功能化合物。
属性
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
